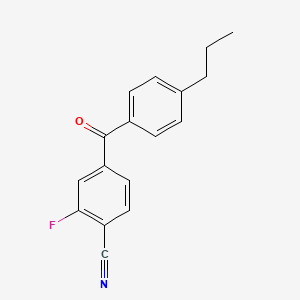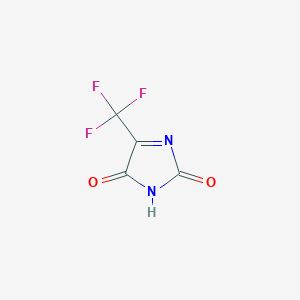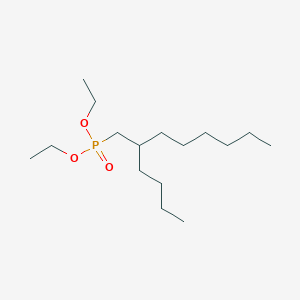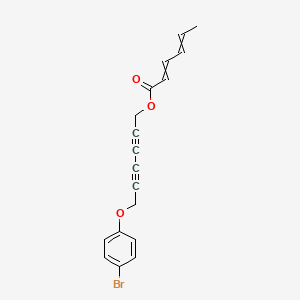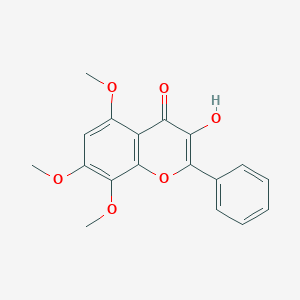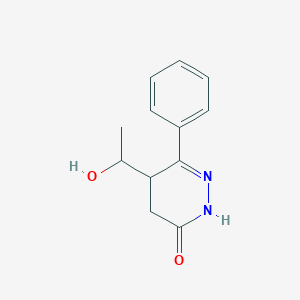![molecular formula C22H20O2S2 B14332752 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane CAS No. 106672-58-6](/img/structure/B14332752.png)
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is a complex organic compound featuring an oxirane ring, a benzenesulfinyl group, and phenylsulfanyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane typically involves the formation of the oxirane ring through epoxidation reactions. One common method is the reaction of a suitable alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions . The presence of benzenesulfinyl and phenylsulfanyl groups requires careful selection of starting materials and reaction conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis depends on the availability of starting materials and the efficiency of the reaction steps. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted alcohols, amines, or thiols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring and sulfinyl group. The oxirane ring can undergo nucleophilic attack, leading to ring-opening and subsequent formation of covalent bonds with target molecules. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Phenylsulfanyl)ethylsulfanylbenzene: Similar structure but lacks the oxirane ring.
Benzenesulfinyl derivatives: Compounds with similar sulfinyl groups but different substituents.
Uniqueness
2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane is unique due to the presence of both the oxirane ring and the benzenesulfinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
106672-58-6 |
|---|---|
Formule moléculaire |
C22H20O2S2 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2-(benzenesulfinyl)-3-phenyl-2-(2-phenylsulfanylethyl)oxirane |
InChI |
InChI=1S/C22H20O2S2/c23-26(20-14-8-3-9-15-20)22(16-17-25-19-12-6-2-7-13-19)21(24-22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
Clé InChI |
CHNNVCCIFDEOCY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(O2)(CCSC3=CC=CC=C3)S(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
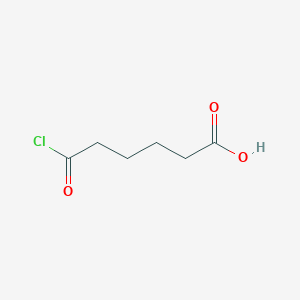
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
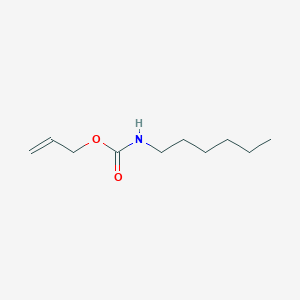
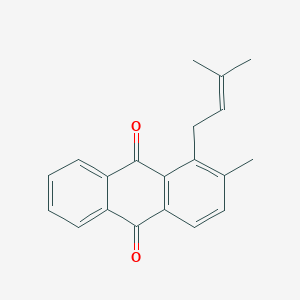
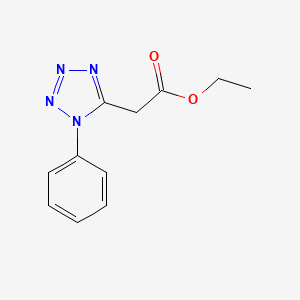
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)
